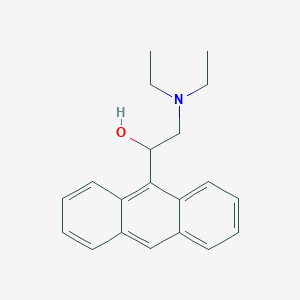
1,1'-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its phenanthrene core structure, which is a tricyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone can be achieved through several methods. One common approach involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This method is advantageous due to its ability to form carbon-carbon bonds efficiently, making it suitable for the synthesis of complex polycyclic structures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-pressure reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur at the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 1,1’-(7-oxo-9,10-dihydrophenanthrene-2,6-diyl)diethanone, while reduction of the ethanone groups can produce 1,1’-(7-hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanol.
科学的研究の応用
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the phenanthrene core can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
9,10-Dihydrophenanthrene: A simpler compound with a similar core structure but lacking the hydroxy and ethanone groups.
Phenanthrene: The parent compound of the phenanthrene family, without any substituents.
1,1’-(7-Methoxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
5329-91-9 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC名 |
1-(6-acetyl-7-hydroxy-9,10-dihydrophenanthren-2-yl)ethanone |
InChI |
InChI=1S/C18H16O3/c1-10(19)12-5-6-15-13(7-12)3-4-14-8-18(21)16(11(2)20)9-17(14)15/h5-9,21H,3-4H2,1-2H3 |
InChIキー |
HQDVPDPWKZZJAF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC(=C(C=C3CC2)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
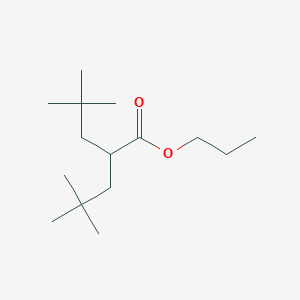
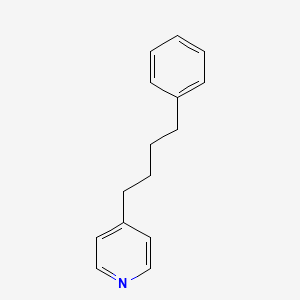
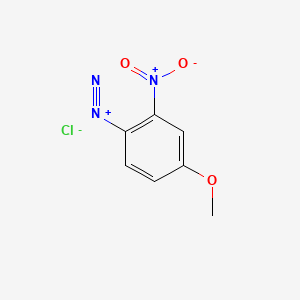
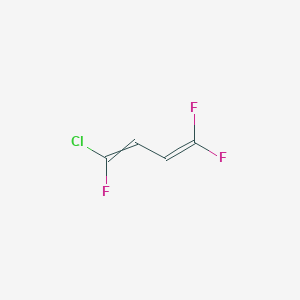
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
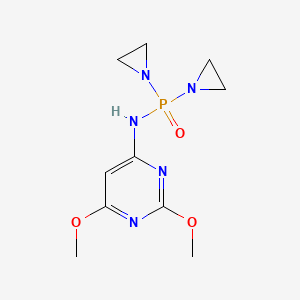
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)

![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
